
2-amino-2-(3-cyclopropylphenyl)acetamide
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Overview
Description
2-amino-2-(3-cyclopropylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) and a cyclopropylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-cyclopropylphenyl)acetamide typically involves the reaction of 3-cyclopropylbenzaldehyde with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-cyclopropylbenzaldehyde using ammonia or a primary amine, followed by acylation with acetic anhydride or acetyl chloride to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-cyclopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and various substituted acetamides (substitution) .
Scientific Research Applications
2-amino-2-(3-cyclopropylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-phenylacetamide
- 2-amino-2-(4-methylphenyl)acetamide
- 2-amino-2-(3-chlorophenyl)acetamide
Uniqueness
2-amino-2-(3-cyclopropylphenyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .
Biological Activity
2-Amino-2-(3-cyclopropylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an amine group and a cyclopropyl-substituted phenyl ring, which are critical for its biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, a related compound was shown to inhibit biofilm formation in uropathogenic Escherichia coli strains, suggesting a potential application in treating urinary tract infections . The structure-activity relationship studies indicated that modifications to the amide group are crucial for enhancing antibacterial efficacy.
Compound | Activity | Target Pathogen |
---|---|---|
This compound | Moderate Inhibition | E. coli |
Derivative A | Strong Inhibition | S. aureus |
Derivative B | Weak Inhibition | P. aeruginosa |
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs possess cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of lung carcinoma cells (A549) and breast cancer cells (MCF7) .
The mechanism appears to involve the induction of apoptosis through caspase activation pathways, specifically caspases 3, 8, and 9 .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Biofilm Formation : The compound disrupts pili formation in bacteria, preventing biofilm development without affecting bacterial growth directly .
- Caspase Activation : In cancer cells, the compound induces apoptosis via the activation of caspases, leading to programmed cell death .
- Structural Modifications : SAR studies indicate that variations in the amine and acetamide groups significantly influence both antibacterial and anticancer activities .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Study on Uropathogenic E. coli : A series of analogs were synthesized and tested for their ability to inhibit biofilm formation in E. coli. The most effective compounds demonstrated low micromolar inhibitory concentrations .
- Anticancer Evaluation : In a study evaluating various derivatives against A549 lung carcinoma cells, one compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating enhanced potency .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-amino-2-(3-cyclopropylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O/c12-10(11(13)14)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5,12H2,(H2,13,14) |
InChI Key |
PMQOVYRVRQNZGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(C(=O)N)N |
Origin of Product |
United States |
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